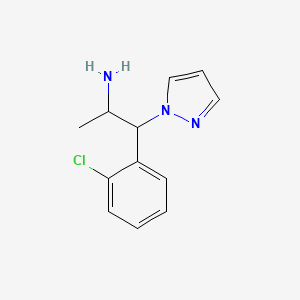
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of phenylpyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1H-pyrazole.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 1H-pyrazole in the presence of a base such as sodium hydroxide to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)ethanone: Similar structure but with a ketone group instead of an amine.
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13/h2-9,12H,14H2,1H3 |
Clé InChI |
RBFBNXLLMBVAJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13223509.png)
![N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine](/img/structure/B13223513.png)
![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)
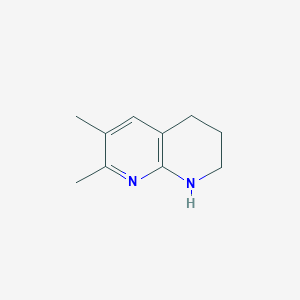

![3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13223538.png)
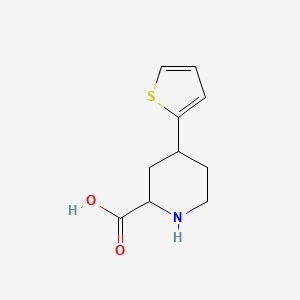
![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)
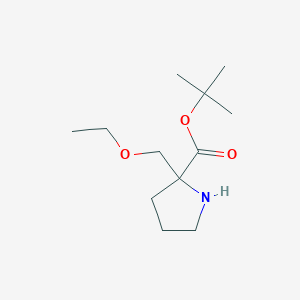
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
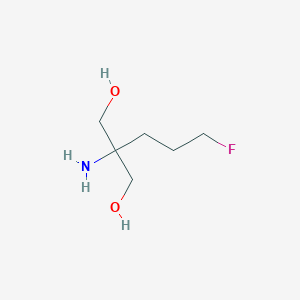
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)

